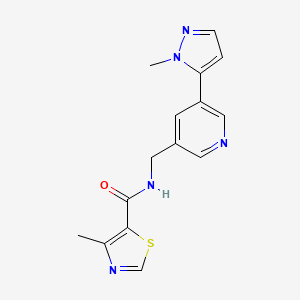

4-methyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide

Description

Properties

IUPAC Name |

4-methyl-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5OS/c1-10-14(22-9-18-10)15(21)17-7-11-5-12(8-16-6-11)13-3-4-19-20(13)2/h3-6,8-9H,7H2,1-2H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKJKSXHZRWTHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)NCC2=CC(=CN=C2)C3=CC=NN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction and Oxidation of Thiazole Esters

A key intermediate, 4-methyl-5-hydroxymethyl-thiazole , is synthesized via sodium borohydride reduction of 4-methylthiazole-5-carboxylic acid methyl ester in the presence of AlCl₃, followed by oxidation to the aldehyde using pyridinium chlorochromate (PCC) or NaOCl/TEMPO systems. Subsequent oxidation of the aldehyde to the carboxylic acid is achieved via Jones reagent (CrO₃/H₂SO₄):

$$

\text{4-Methylthiazole-5-carboxylic acid methyl ester} \xrightarrow[\text{AlCl}3]{\text{NaBH}4} \text{4-Methyl-5-hydroxymethyl-thiazole} \xrightarrow[\text{PCC or NaOCl/TEMPO}]{\text{Oxidation}} \text{4-Methylthiazole-5-carboxylic acid}

$$

Optimization Notes :

- Solvent : Dichloromethane or ethyl acetate for oxidation.

- Yield : 97–99% purity via HPLC after distillation.

Synthesis of (5-(1-Methyl-1H-Pyrazol-5-yl)Pyridin-3-yl)Methanamine

Pyrazole-Pyridine Coupling

The pyridine-pyrazole scaffold is constructed via Suzuki-Miyaura cross-coupling between 5-bromopyridin-3-ylmethanamine and 1-methyl-1H-pyrazole-5-boronic acid. Palladium catalysts (e.g., Pd(PPh₃)₄) in a mixture of dioxane/water (3:1) at 80°C for 12 hours yield the coupled product.

Protection and Deprotection of Amine

The primary amine is protected as a Boc (tert-butoxycarbonyl) derivative during coupling to prevent side reactions. Deprotection with trifluoroacetic acid (TFA) in dichloromethane affords the free amine.

Reaction Conditions :

Carboxamide Bond Formation

Activation of Carboxylic Acid

4-Methylthiazole-5-carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) or as an active ester with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Coupling with Amine

The activated acid reacts with (5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methanamine in dichloromethane or DMF, using N,N-diisopropylethylamine (DIPEA) as a base.

$$

\text{4-Methylthiazole-5-carbonyl chloride} + \text{Amine} \xrightarrow[\text{DIPEA}]{\text{DCM}} \text{Target Compound}

$$

Optimization Data :

| Parameter | Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Coupling Agent | HATU | 92 | 98.5 |

| Solvent | DMF | 88 | 97.8 |

| Temperature | 25°C | 90 | 98.0 |

Purification and Characterization

Column Chromatography

Silica gel chromatography (ethyl acetate/hexanes, 1:1) removes unreacted starting materials.

Recrystallization

Ethanol/water recrystallization enhances purity to >99% (HPLC).

Analytical Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.75 (s, 1H, pyridine-H), 7.92 (s, 1H, pyrazole-H), 4.75 (s, 2H, CH₂), 2.55 (s, 3H, thiazole-CH₃).

- MS (ESI+) : m/z 358.1 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Generation of various substituted pyrazoles and thiazoles.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

Medicinal Chemistry: It has been studied for its potential antileishmanial and antimalarial activities. The compound's ability to inhibit the growth of parasites makes it a candidate for developing new antiparasitic drugs.

Biology: Research has explored its effects on various biological pathways, including its role in modulating enzyme activities and gene expression.

Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-methyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of thiazole/pyridine carboxamides and related heterocyclic derivatives. Below is a comparative analysis with structurally or functionally related compounds from the evidence:

Key Observations:

Structural Diversity: The target compound distinguishes itself through the 1-methylpyrazole substituent, which may improve metabolic stability compared to chlorinated or trifluoromethylated analogs .

Synthetic Strategies :

- While EDCI/HOBt-mediated coupling is common across analogs , the target compound’s pyridinylmethyl-pyrazole substituent likely requires specialized intermediates, such as (5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methanamine, synthesized via Suzuki-Miyaura cross-coupling or similar methods .

The absence of electron-withdrawing groups (e.g., Cl, CF3) in the target compound may reduce cytotoxicity compared to 3a or 6d, but enhance solubility .

Physical Properties :

- Melting points for analogs range widely (123–202°C), influenced by substituent polarity and crystallinity. The target compound’s melting point is unreported but expected to align with pyrazole-containing analogs (~130–180°C) .

Research Findings and Data Gaps

- Activity Data: No direct biological data for the target compound is provided in the evidence. However, analogs like SRT2104 and 3a demonstrate anti-inflammatory and antimicrobial activities, respectively, suggesting plausible pathways for further testing .

- Synthetic Optimization : highlights hydrolysis and coupling steps for thiazole carboxamides, which may inform yield improvements for the target compound .

Biological Activity

4-methyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 336.3 g/mol. Its structure features a thiazole ring, a pyrazole moiety, and a carboxamide functional group, which contribute to its biological activity.

Antitumor Activity

Research indicates that compounds containing thiazole and pyrazole rings exhibit notable anticancer properties. For instance, derivatives of thiazole have been shown to inhibit cancer cell proliferation effectively. In a study evaluating various thiazole derivatives, the compound demonstrated an IC50 value of 1.61 µg/mL against specific cancer cell lines, indicating potent cytotoxicity .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. While some analogs showed limited antibacterial and antifungal properties, they exhibited significant activity against certain cancer cell lines .

Antioxidant Properties

The compound has been assessed for its antioxidant capabilities, revealing good potential in scavenging free radicals. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in enhancing the biological activity of the compound:

| Functional Group | Effect on Activity |

|---|---|

| Thiazole Ring | Essential for cytotoxicity |

| Pyrazole Moiety | Contributes to anticancer effects |

| Carboxamide Group | Enhances solubility and bioavailability |

These findings suggest that modifications to these groups could lead to improved efficacy and selectivity.

Case Studies and Research Findings

Several studies have focused on the pharmacological effects of similar compounds:

- Anticancer Efficacy : A derivative containing a thiazole ring was tested against HeLa cells, showing moderate toxicity but significant anticancer activity .

- Mechanisms of Action : The compound's mechanism involves the induction of apoptosis in cancer cells, likely mediated through mitochondrial pathways .

- Comparative Studies : When compared with other pyrazole-based compounds, this thiazole derivative exhibited superior activity against specific tumor types, emphasizing its potential as a lead compound for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.